Phosphoric acid, isooctyl ester

Description

The exact mass of the compound Phosphoric acid, isooctyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phosphoric acid, isooctyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphoric acid, isooctyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

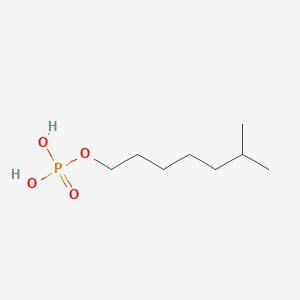

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Physico-Chemical Profiling and Application Workflows of Diisooctyl Phosphate (DIOP) in Advanced Separation Sciences

Executive Summary

In the landscape of downstream pharmaceutical processing and hydrometallurgy, the selective removal of transition metal impurities remains a critical operational bottleneck. Diisooctyl phosphate (DIOP), an organophosphorus acidic extractant, has emerged as a highly efficient liquid-liquid extraction (LLE) agent. For drug development professionals, DIOP is particularly valuable as a scavenger for heavy metal catalysts (e.g., Palladium, Chromium, Ruthenium) from Active Pharmaceutical Ingredient (API) streams, ensuring compliance with ICH Q3D elemental impurity guidelines.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic material safety data. Here, we will dissect the causality behind DIOP’s physico-chemical behavior, explore its coordination chemistry through the lens of Hard-Soft Acid-Base (HSAB) theory, and establish a self-validating experimental protocol for its implementation in process chemistry.

Molecular Architecture and Physico-Chemical Properties

The efficacy of DIOP (CAS: 27215-10-7) is dictated by its dual-domain molecular structure: a hydrophilic, reactive phosphate head group and two highly branched, lipophilic isooctyl tails[1].

The branched nature of the alkyl chains is not merely structural; it is functionally critical. Straight-chain organophosphates often suffer from micellar aggregation and third-phase formation (emulsion stabilization) at the aqueous-organic interface. The steric hindrance provided by the diisooctyl branching disrupts ordered packing, maintaining high fluidity in the organic phase and preventing surfactant-like micellization in the aqueous API stream.

Table 1: Physico-Chemical Profile and Application Causality

| Property | Value | Causality / Impact on Extraction Workflow |

| CAS Number | 27215-10-7 | Unique regulatory identifier for process compliance[1]. |

| Molecular Formula | C16H35O4P | High carbon-to-phosphorus ratio ensures strict organophilicity[1]. |

| Molecular Weight | 322.42 g/mol | High molecular mass minimizes volatility, reducing inhalation hazards[1]. |

| XLogP3 | 5.2 | Extreme hydrophobicity prevents the extractant from partitioning into and contaminating the aqueous API stream[1]. |

| Boiling Point | 321.8 °C (at 760 mmHg) | Exceptional thermal stability allows for high-temperature acid stripping without extractant degradation[2]. |

| Density | 0.973 g/cm³ (25 °C) | Marginally lower than water. Requires dilution in lighter aliphatic solvents to ensure rapid gravity-driven phase separation[2]. |

| Physical State | Colorless, viscous liquid | High native viscosity necessitates blending with diluents (e.g., n-heptane) to optimize interfacial mass transfer kinetics[2]. |

Mechanistic Insights: HSAB Theory in Metal Chelation

DIOP operates primarily via a cation-exchange mechanism . The hydroxyl proton on the phosphate group (-OH) is exchanged for a metal cation, while the phosphoryl oxygen (P=O) acts as a coordinating donor ligand to satisfy the metal's coordination sphere[3].

To understand why DIOP is highly selective for specific metals over organic API molecules, we must apply Pearson’s Hard-Soft Acid-Base (HSAB) theory . The oxygen atoms on the DIOP phosphate group are characterized as "hard" bases (small radius, high electronegativity, low polarizability). Consequently, they exhibit an overwhelming thermodynamic preference for "hard" acids—such as Cr(III), Sc(III), and other highly charged transition metal ions[3].

Because most organic APIs are relatively "soft" and lack the high charge density of transition metals, DIOP selectively chelates the metal catalyst, leaving the API untouched in the aqueous raffinate.

Workflow Visualization: DIOP-Mediated Phase Transfer

The following diagram illustrates the logical flow of a continuous liquid-liquid extraction and regeneration loop using DIOP.

Workflow of DIOP-mediated liquid-liquid extraction and solvent regeneration.

Self-Validating Experimental Protocol: Heavy Metal Scavenging

A robust protocol must be self-validating—meaning it contains built-in physical or chemical checkpoints to confirm that the underlying thermodynamic and kinetic requirements are being met. Below is a standardized protocol for extracting Cr(III) impurities from an aqueous API stream using DIOP.

Step 1: Extractant Preparation

-

Action: Dilute pure DIOP to 10% (v/v) in an aliphatic diluent (e.g., n-heptane or sulfonated kerosene).

-

Causality: Pure DIOP is highly viscous. Dilution lowers the organic phase density and viscosity, which is critical for maximizing the interfacial area during mixing and ensuring rapid phase disengagement[2].

-

Validation Check: The resulting organic solution must be optically clear. Any cloudiness indicates moisture contamination or extractant degradation, which will severely impact extraction efficiency.

Step 2: Aqueous Feed Conditioning

-

Action: Adjust the aqueous API solution to an optimal pH of 4.5 – 5.0 using dilute NaOH or HCl.

-

Causality: Because DIOP extracts metals via a proton-exchange mechanism (

), the reaction generates protons. If the starting pH is too low, Le Chatelier's principle dictates that the equilibrium will shift to the left, suppressing metal uptake. A pH of ~5.0 is thermodynamically optimal for Cr(III) extraction[4]. -

Validation Check: Monitor the pH continuously during a pilot micro-extraction. A measurable drop in pH confirms that active cation exchange is successfully occurring.

Step 3: High-Shear Contacting

-

Action: Combine the organic and aqueous phases at an Organic/Aqueous (O/A) ratio of 1:1. Agitate at 600 RPM for 15–30 minutes at 25 °C.

-

Causality: High-shear mixing overcomes the steric hindrance of the diisooctyl chains, forcing the phosphate oxygen donors into close proximity with the hydrated metal ions[4].

-

Validation Check: A uniform, milky emulsion must form. If the phases separate immediately upon stopping the impeller, the energy input was insufficient for optimal mass transfer.

Step 4: Phase Separation & Verification

-

Action: Cease agitation and allow the mixture to settle via gravity for 30 minutes.

-

Causality: The density differential between the n-heptane/DIOP phase (~0.85 g/cm³) and the aqueous phase (~1.0 g/cm³) drives the physical separation.

-

Validation Check (Critical): A sharp, mirror-like interface must form. The presence of a "rag layer" (a stable third phase at the interface) indicates that the API is acting as a surfactant. If a rag layer forms, the validation fails, and the O/A ratio or temperature must be adjusted.

Step 5: Mass Balance & Stripping

-

Action: Contact the loaded organic extract with 3M HCl or H2SO4 to strip the metal and regenerate the DIOP.

-

Causality: Flooding the system with a high concentration of protons forces the reverse cation exchange, driving the metal back into a concentrated aqueous waste stream and re-protonating the DIOP[4].

-

Validation Check: Perform ICP-MS analysis on the purified raffinate, the stripped aqueous waste, and the regenerated organic phase. The sum of the metal mass across these three streams must equal 100 ± 2% of the initial feed mass.

Safety, Handling, and Process Scale-up

While DIOP is a highly effective separation tool, it presents specific handling challenges. It is classified as a corrosive substance capable of causing severe damage to metals and human tissue[1].

-

Thermal Hazards: While it has a high boiling point, heating DIOP to decomposition results in the emission of highly toxic phosphorus oxides (POx)[5].

-

Chemical Incompatibilities: As an acidic organophosphate, it is susceptible to forming highly toxic and flammable phosphine gas if exposed to strong reducing agents (e.g., hydrides)[5].

-

PPE Requirements: Scale-up operations must strictly mandate the use of heavy-duty chemical-resistant gloves, face shields, and localized exhaust ventilation.

References

- PubChem: Diisooctyl phosphate | C16H35O4P | CID 103474 N

- Di(isooctyl)

- Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review MDPI

- diisoctyl acid phosph

- Research on extraction of Cr(III)

Sources

The Structural Dynamics and Applied Mechanisms of Isooctyl Phosphate (CAS 12645-53-3)

Executive Summary

As a Senior Application Scientist, I frequently encounter organophosphorus compounds where subtle structural nuances dictate profound macroscopic behavior. Isooctyl phosphate (CAS 12645-53-3), formally known as 6-methylheptyl dihydrogen phosphate, is a prime example. Its molecular architecture—a bulky, branched aliphatic tail coupled with a highly polar, acidic phosphate head—makes it a highly versatile amphiphilic molecule.

This in-depth technical guide synthesizes the structural properties of isooctyl phosphate and explores its two most critical industrial applications: hydrometallurgical solvent extraction and advanced tribology (superlubricity) . By understanding the causality behind its chemical behavior, researchers can optimize its use in critical material recovery and next-generation lubricant formulations.

Chemical Identity & Physicochemical Properties

The efficacy of isooctyl phosphate stems directly from its molecular geometry. The branched eight-carbon alkyl chain (isooctyl group) disrupts crystalline packing, ensuring the compound remains a low-viscosity liquid at room temperature while imparting high solubility in non-polar organic solvents (e.g., kerosene, polyalphaolefins). Conversely, the dihydrogen phosphate head group provides two labile protons, enabling potent cation exchange capabilities and strong chemisorption onto metallic surfaces [1, 4].

Table 1: Quantitative Physicochemical Properties of Isooctyl Phosphate

| Property | Value | Structural Implication |

| IUPAC Name | 6-methylheptyl dihydrogen phosphate | Defines the specific branching of the alkyl tail. |

| CAS Number | 12645-53-3 | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C8H19O4P | Indicates a high ratio of oxygen to carbon, driving polarity. |

| Molecular Weight | 210.21 g/mol | Optimal size for rapid diffusion to phase interfaces. |

| Density | 1.127 g/cm³ | Heavier than water; requires a diluent for organic phase buoyancy. |

| Boiling Point | 321.8 °C (at 760 mmHg) | High thermal stability for high-friction tribological applications. |

| Flash Point | 148.4 °C | Safe for formulation in extreme-pressure (EP) lubricants. |

Mechanistic Pathways in Industrial Applications

Hydrometallurgical Solvent Extraction

In the recovery of critical metals (e.g., lithium, uranium, cobalt), isooctyl phosphate acts as a liquid ion-exchanger. The extraction mechanism is driven by the release of protons from the phosphate head group in exchange for metal cations in the aqueous phase. The bulky isooctyl tail shields the newly formed metal-organic complex from water, rendering it highly hydrophobic and driving its migration into the organic phase.

Fig 1: Liquid-liquid extraction mechanism of metal cations using isooctyl phosphate.

Tribology: Anti-Wear and Superlubricity

In modern lubrication, particularly with diamond-like carbon (DLC) coatings and steel tribopairs, isooctyl phosphate serves as an ashless, sulfur-free anti-wear (AW) additive [2]. Under boundary lubrication conditions, the polar phosphate head adsorbs onto the metal surface. As frictional heat and pressure increase, the molecule undergoes tribochemical decomposition, reacting with the substrate to form a sacrificial, low-shear iron phosphate (

Fig 2: Tribochemical film formation and superlubricity mechanism of isooctyl phosphate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify that the underlying chemical mechanisms are functioning as intended.

Protocol 1: Liquid-Liquid Extraction of Metal Cations

Objective: Selectively extract divalent metal cations from an aqueous feed into an organic phase.

-

Organic Phase Preparation: Dissolve 0.1 M isooctyl phosphate in an aliphatic diluent (e.g., kerosene).

-

Causality: Isooctyl phosphate has a density greater than water (1.127 g/cm³). The non-polar kerosene diluent reduces the overall density and viscosity of the organic phase. This is critical to ensure buoyancy and prevent the formation of stable, unbreakable emulsions during the mixing phase.

-

-

Aqueous Feed Adjustment: Adjust the metal-bearing aqueous solution to pH 4.5 using dilute

.-

Causality: Because extraction proceeds via a cation-exchange mechanism (

), a moderately acidic pH prevents metal hydroxide precipitation while thermodynamically driving the equilibrium toward the organic phase.

-

-

Mixing and Settling: Contact the phases at an Organic:Aqueous (O:A) ratio of 1:1 in a separatory funnel. Agitate vigorously for 10 minutes, then allow 15 minutes for complete gravity settling and phase disengagement.

-

Acidic Stripping: Isolate the loaded organic phase and contact it with 3.0 M

at an O:A ratio of 5:1.-

Causality: The overwhelming concentration of protons in the strong acid drives the extraction equilibrium in reverse, stripping the metal back into a highly concentrated, purified aqueous phase.

-

-

Self-Validation Checkpoint (Mass Balance): Quantify the metal concentration in the aqueous raffinate (post-extraction) and the final stripping solution via ICP-OES. The sum of these two values must equal the initial feed concentration (

). A larger discrepancy indicates third-phase formation or interfacial precipitation, invalidating the thermodynamic assumptions of the run.

Protocol 2: Tribological Evaluation via Pin-on-Disc Testing

Objective: Evaluate the anti-wear and friction-reduction properties of isooctyl phosphate in a base oil.

-

Lubricant Formulation: Blend 1.0 wt% isooctyl phosphate into Polyalphaolefin 4 (PAO4) base oil using magnetic stirring at 40 °C for 30 minutes.

-

Causality: PAO4 is a non-polar, synthetic hydrocarbon entirely lacking surface-active heteroatoms (such as sulfur, nitrogen, or oxygen). This selection isolates the tribochemical effects of the phosphate ester, ensuring that any observed friction reduction is strictly attributable to the CAS 12645-53-3 additive [2].

-

-

Pin-on-Disc Testing: Apply the formulated lubricant to a steel-on-steel tribopair. Run the tribometer at a contact pressure of 1.0 GPa and a sliding speed of 0.1 m/s for 60 minutes.

-

Causality: These specific kinetic parameters ensure the system operates strictly within the boundary lubrication regime. In this regime, the hydrodynamic fluid film is intentionally broken, forcing direct asperity contact. This mechanical shearing provides the activation energy required to trigger the tribochemical decomposition of the phosphate ester.

-

-

Self-Validation Checkpoint (Surface Analysis): Post-test, meticulously wash the wear scar on the steel disc with hexane to remove residual fluid. Analyze the scar via X-ray Photoelectron Spectroscopy (XPS). The detection of distinct phosphorus (

) and oxygen (

Safety, Toxicology, and Regulatory Considerations

Alkyl phosphates, including isooctyl phosphate, exhibit low acute toxicity but are persistent in aquatic environments [3]. Due to the acidic nature of the dihydrogen phosphate group, the neat chemical is a severe eye and skin irritant. All extractions and formulations must be conducted under a fume hood using nitrile gloves and splash goggles. Disposal must comply with local regulations regarding organophosphorus waste, typically requiring high-temperature incineration to break the highly stable P-O and P-C bonds.

References

-

Title: CompTox Chemicals Dashboard: Isooctyl phosphate (DTXSID1042071) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Achieving Superlubricity: Development of Multilayer Co-Doped DLC Coatings and Tribological Evaluation with Eco-Friendly Base Oil and Low-SAPS Oil Formulations Source: Materials 2025, 18(4), 847 (MDPI) URL: [Link]

-

Title: JACC No 20 - Tris(2-ethylhexyl)phosphate and related alkyl phosphates Source: European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) URL: [Link]

Introduction: Defining Isooctyl Phosphate and Its Industrial Relevance

An In-Depth Technical Guide to the Solubility of Isooctyl Phosphates in Organic Solvents

The term "isooctyl phosphate" describes a class of organophosphorus compounds that, while specific in name, represents a variety of structures crucial to numerous industrial processes. Structurally, it can refer to mono-, di-, or tri-esters of phosphoric acid with an isooctyl alcohol. The complexity is compounded by the isomeric nature of the "isooctyl" group itself, which can be a linear chain or, more commonly, a branched 2-ethylhexyl structure.

Among these variants, di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP) is the most commercially significant and extensively studied. Its amphiphilic nature, combining a polar acidic phosphate head with two bulky, non-polar alkyl chains, makes it an exceptionally versatile molecule. It is a cornerstone of hydrometallurgy, where it serves as a primary extractant for separating rare-earth elements, uranium, and various transition metals.[1][2][3] Beyond metal extraction, its applications extend to its use as a plasticizer, a component in lubricants, and a corrosion inhibitor.[4][5][]

Understanding the solubility of D2EHPA in organic solvents is paramount for designing and optimizing these processes. The choice of solvent, or "diluent," directly impacts extraction efficiency, phase separation, and overall process economics. This guide provides a detailed examination of the principles governing D2EHPA's solubility, summarizes available data, and presents a robust methodology for its experimental determination, empowering researchers and process chemists to make informed, effective decisions.

Part 1: Physicochemical Properties and Molecular Interactions

The solubility behavior of D2EHPA is a direct consequence of its molecular structure and resulting physicochemical properties.

Key Physicochemical Data

A summary of essential properties for D2EHPA is provided below. These values are fundamental to understanding its behavior in different chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C16H35O4P | [4][5] |

| Molar Mass | 322.43 g/mol | [5][7] |

| Appearance | Colorless to light yellow, viscous liquid | [4][7] |

| Density | ~0.975 g/cm³ (20°C) | [5] |

| Boiling Point | >200 °C (decomposes) | [4] |

| Melting Point | -50 to -60 °C | [4][5] |

| pKa | ~1.47 | [5] |

| Water Solubility | Very low / Insoluble | [4][5] |

The Amphiphilic Nature of D2EHPA

D2EHPA's structure is fundamentally dichotomous. The phosphate group is highly polar and capable of acting as a hydrogen bond donor and acceptor. Conversely, the two 2-ethylhexyl chains are large, branched, and strongly non-polar (lipophilic). This dual character dictates its interactions with solvents.

Caption: Molecular structure of D2EHPA highlighting its polar phosphate head and non-polar alkyl tails.

Dimerization in Non-Polar Solvents

A critical aspect of D2EHPA's behavior in non-polar organic solvents is its tendency to form stable, hydrogen-bonded dimers.[3] This self-association effectively shields the polar phosphate groups from the non-polar environment, creating a larger, less polar aggregate. This dimerization is a key reason for its high solubility in aliphatic and aromatic hydrocarbons and influences its extraction mechanism.

Caption: Hydrogen-bonded dimer formation of D2EHPA in a non-polar solvent environment.

Part 2: Solubility Profile in Organic Solvents

The guiding principle for solubility is "like dissolves like."[8] Given D2EHPA's large non-polar component, it is readily soluble in a wide array of common organic solvents. However, the degree of solubility varies based on solvent polarity and hydrogen bonding capacity.

Qualitative and Predicted Solubility

While precise quantitative data across a broad spectrum of solvents is scarce in the literature, a robust qualitative and predictive profile can be constructed based on chemical principles and available data. D2EHPA is generally described as soluble in common organic solvents like kerosene, aliphatic and aromatic hydrocarbons.[2][4] Specific mentions include solubility in benzene, hexane, and 4-methyl-2-pentanone.[7][9]

The following table categorizes solvents and predicts their efficacy for dissolving D2EHPA.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | Hexane, Heptane, Kerosene | High | The non-polar alkyl chains of D2EHPA have strong van der Waals interactions with the solvent. Dimerization is favored. |

| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | Similar to aliphatic solvents, with additional potential for pi-stacking interactions with the solvent's aromatic ring. |

| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Tetrahydrofuran (THF) | High | The solvent's polar group can interact with the phosphate head, while its organic part solvates the alkyl tails. Lack of H-bond donation prevents competition with dimerization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |

| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | High | The ether oxygen can act as a hydrogen bond acceptor for the acidic proton of D2EHPA. |

| Esters | Ethyl Acetate, Butyl Acetate | High | The ester group provides polarity to interact with the phosphate head, while the alkyl groups are compatible with the D2EHPA tails. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High | Solubility is expected, but the behavior is complex. The solvent can solvate both the polar head and non-polar tails. However, as strong H-bond donors/acceptors, they can disrupt D2EHPA dimerization, potentially altering solution properties.[10] |

Part 3: Experimental Protocol for Solubility Determination

Trustworthiness through Methodology: Due to the lack of a centralized database for quantitative solubility, experimental determination is often necessary. The following protocol describes a self-validating isothermal equilibrium method, a standard and reliable approach for generating accurate solubility data.

Causality of Experimental Choice: The isothermal equilibrium method is chosen because it ensures that the system has reached a true thermodynamic equilibrium, meaning the measured concentration represents the maximum amount of solute that can dissolve at a given temperature. This avoids inaccuracies from analyzing unsaturated or supersaturated solutions.

Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal equilibrium method of solubility determination.

Step-by-Step Protocol

-

Materials and Reagents:

-

Di(2-ethylhexyl) phosphoric acid (D2EHPA), >95% purity

-

Selected organic solvent, analytical grade

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Preparation of Slurry: Add an excess amount of D2EHPA to a known volume or mass of the chosen organic solvent in a glass vial. "Excess" means adding enough solute so that a solid or separate liquid phase of D2EHPA remains visible after equilibration. This ensures the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours is preferable to ensure complete equilibrium.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to rest in the temperature-controlled bath for at least 12-24 hours. This allows the undissolved D2EHPA to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any suspended micro-particles of undissolved solute.

-

Quantification:

-

Reweigh the volumetric flask to determine the mass of the sampled solution. This allows for the calculation of density and conversion between mass- and volume-based solubility units.

-

Dilute the sample to a known volume with a suitable solvent.

-

Analyze the concentration of D2EHPA in the diluted sample. Several analytical methods can be employed:

-

Titration: For non-acidic/basic solvents, a simple acid-base titration with standardized NaOH can determine the concentration of the acidic phosphate.

-

ICP-OES/MS: Inductively Coupled Plasma can be used to accurately measure the phosphorus concentration, from which the D2EHPA concentration can be calculated.[11] This is a highly robust and common method in metallurgical applications.

-

Chromatography (GC/HPLC): Gas or Liquid Chromatography can also be used, though derivatization may be required for GC analysis.[12]

-

-

-

-

Calculation:

-

From the analyzed concentration and the dilution factor, calculate the concentration of D2EHPA in the original saturated supernatant.

-

Express solubility in desired units, such as g/100 mL, g/kg of solvent, or mol/L.

-

Part 4: Key Factors Influencing Solubility

The solubility of D2EHPA is not a static value; it is influenced by several environmental and compositional factors.

-

Temperature: For most solid-in-liquid systems, solubility increases with temperature. While D2EHPA is a liquid, this general trend often holds. In process chemistry, temperature can be adjusted to either enhance dissolution or induce precipitation. The extracting power of D2EHPA is known to be temperature-sensitive.[2]

-

Solvent Purity and Presence of Water: Small amounts of water or other impurities in the organic solvent can significantly alter D2EHPA's solubility. Water can interact with the polar phosphate head, potentially disrupting the dimer structure and affecting phase behavior.

-

Presence of Metals and pH of Aqueous Phase: In solvent extraction applications, D2EHPA is in contact with an aqueous phase. The solubility of D2EHPA in the organic diluent can be influenced by the pH and ionic strength of the aqueous phase.[1] At high pH, the acidic proton is lost, forming a phosphate anion that has a higher tendency to partition into the aqueous phase, representing a loss of extractant.[1] Conversely, the formation of neutral metal-D2EHPA complexes in the organic phase is the very basis of its function as an extractant.[2]

Conclusion

References

-

Di(isooctyl) phosphate - ChemBK. (2024, April 11). ChemBK. Retrieved from [Link]

-

Solubility of D2EHPA in aqueous electrolyte solutions - SIM² KU Leuven. (2023, December 13). SIM² KU Leuven. Retrieved from [Link]

-

Grymonprez, B., et al. (2023). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction. ResearchGate. Retrieved from [Link]

-

Di(2-ethylhexyl)phosphoric acid (P204/D2EHPA). Zhongda Chemical. Retrieved from [Link]

-

Bis(2-ethylhexyl) phosphate. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Amines, C12-14-tert-alkyl, isooctyl phosphates. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP). ENvironmental inFOrmation. Retrieved from [Link]

-

Isooctyl monophosphate. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Di(2-ethylhexyl)phosphoric acid. Wikipedia. Retrieved from [Link]

-

THE SOLUBILITY/DEGRADATION STUDY OF ORGANOPHOSPHORIC ACID EXTRACTANTS IN SULPHURIC ACID MEDIA. Sainsab. Retrieved from [Link]

-

Description and Solubility. U.S. Pharmacopeia. Retrieved from [Link]

-

Ling, Y., et al. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. PMC, National Center for Biotechnology Information. Retrieved from [Link]

-

Diisooctyl phthalate. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC, National Center for Biotechnology Information. Retrieved from [Link]

-

Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Retrieved from [Link]

-

Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Method for the determination of organophosphate insecticides in water, sediment and biota. Science of The Total Environment. Retrieved from [Link]

-

The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC, National Center for Biotechnology Information. Retrieved from [Link]

-

Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. The Royal Society of Chemistry. Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

-

Rational solvent selection for the preparation of industrial monolithic supported liquid-phase (SLP) olefin hydroformylation catalyst. Technical University of Denmark. Retrieved from [Link]

-

Phosphoric acid, isooctyl ester. U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

- 1. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]

- 2. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]

- 3. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Di(2-ethylhexyl) phosphate(298-07-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alliancechemical.com [alliancechemical.com]

- 9. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]

- 10. The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of isooctyl phosphate esters

An In-Depth Technical Guide to the Synthesis and Characterization of Isooctyl Phosphate Esters

Authored by: Gemini, Senior Application Scientist

Abstract

Isooctyl phosphate esters, a class of organophosphorus compounds, are pivotal in numerous industrial applications, serving as high-performance surfactants, lubricant additives, fire retardants, and metal extractants.[1][2][3] Their functional versatility stems from the unique chemical structure, which combines a branched, hydrophobic eight-carbon alkyl chain with a hydrophilic phosphate group. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis and characterization of these compounds. We will delve into established synthesis methodologies, explaining the chemical rationale behind the choice of phosphorylating agents and reaction conditions that dictate the final product distribution of mono-, di-, and triesters. Furthermore, this document details a suite of analytical techniques essential for the robust characterization of the resulting products, ensuring purity, structural integrity, and quality control. Each protocol is presented with an emphasis on the underlying scientific principles, providing a self-validating framework for laboratory execution.

Synthesis of Isooctyl Phosphate Esters: A Mechanistic Perspective

The synthesis of isooctyl phosphate esters primarily involves the esterification of isooctyl alcohol (2-ethylhexanol) with a suitable phosphorylating agent. The selection of this agent and the stoichiometric control of the reaction are the most critical factors influencing the relative yields of mono-, di-, and triesters in the final product mixture. Commercial phosphate ester products are often complex mixtures of these species, alongside residual starting alcohol and free phosphoric acid.[4]

Key Phosphorylating Agents and Their Impact

a) Phosphorus Pentoxide (P₂O₅): This strong dehydrating and phosphorylating agent is widely used for commercial production. The reaction with isooctyl alcohol typically yields a mixture of mono- and diesters.[4][5] The reaction mechanism involves the attack of the alcohol's hydroxyl group on the P=O bonds of the P₄O₁₀ cage structure.

-

Causality: The stoichiometry of P₂O₅ to alcohol is a key determinant of the mono-to-diester ratio. Using a higher molar ratio of alcohol to P₂O₅ generally favors the formation of the diester. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation.

b) Phosphorus Oxychloride (POCl₃): This reagent is highly reactive and is often employed when the triester (triisooctyl phosphate) is the desired product.[6] However, by carefully controlling the stoichiometry, it can also produce mono- and diester intermediates.

-

Causality: The reaction proceeds stepwise, with each chlorine atom being substituted by an isooctoxy group. A significant byproduct is hydrogen chloride (HCl) gas, which must be scrubbed or neutralized, often with an alkaline solution, to drive the reaction to completion and prevent acid-catalyzed side reactions.[3][6]

c) Polyphosphoric Acid (PPA): PPA is a mixture of phosphoric acids of varying chain lengths. It is often the reagent of choice when a high concentration of the monoester is desired.[5]

-

Causality: PPA provides a less aggressive phosphorylation environment compared to P₂O₅. The reaction primarily produces monoester phosphates, and by controlling the grade of PPA and the reaction conditions, the diester content can be minimized.[5]

Experimental Protocol: Synthesis using Phosphorus Pentoxide

This protocol is designed to produce a mixed mono- and di-isooctyl phosphate ester product, a composition common in surfactant applications.

Methodology:

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Maintain a constant inert atmosphere throughout the reaction.

-

Charge Reactor: Charge the flask with 3.0 moles of isooctyl alcohol (2-ethylhexanol).

-

Temperature Control: Begin stirring and cool the alcohol to approximately 25-30°C.

-

Reagent Addition: Slowly and portion-wise, add 1.0 mole of phosphorus pentoxide (P₂O₅) to the stirred alcohol. CAUTION: The reaction is highly exothermic. The rate of addition must be carefully controlled to maintain the reaction temperature below 70°C.

-

Reaction: After the addition is complete, raise the temperature to 80-90°C and maintain for 3-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the resulting viscous liquid to room temperature. The product is a mixture of mono-isooctyl phosphate, di-isooctyl phosphate, and some residual phosphoric acid, and can be used directly or purified further.

Experimental Protocol: Synthesis using Phosphorus Oxychloride

This protocol outlines the synthesis of tri-isooctyl phosphate, with the understanding that modifying the stoichiometry can yield mixtures rich in mono- and di-esters.[6]

Methodology:

-

Reactor Setup: Assemble a dry reaction vessel with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to an acid scrubber (e.g., a sodium hydroxide trap) to neutralize the evolved HCl gas.

-

Charge Reactor: Add 3.3 moles of isooctyl alcohol to the reactor.

-

Reagent Addition: Begin stirring and slowly add 1.0 mole of phosphorus oxychloride (POCl₃) via the dropping funnel. Maintain the reaction temperature between 60-70°C.[6] The addition should take approximately 4-6 hours.

-

Reaction & Maturation: After the addition is complete, continue stirring at 65-75°C for another 4-6 hours until HCl evolution ceases.

-

Neutralization: Cool the crude product ("thick ester") to 40-50°C. Transfer it to a separation funnel and wash with a dilute sodium hydroxide solution to neutralize any remaining HCl and acidic phosphate species.

-

Washing: Wash the organic layer subsequently with hot water until the aqueous layer is neutral (pH 7).

-

Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate or remove residual water via vacuum distillation to yield the final product.[6]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and composition of the synthesized phosphate esters. A multi-technique approach is recommended for a comprehensive analysis.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is the most powerful and direct technique for analyzing organophosphorus compounds.[7] The phosphorus-31 nucleus has 100% natural abundance and a wide chemical shift range, allowing for clear differentiation of various phosphorus environments with minimal signal overlap.[8]

Protocol for Quantitative ³¹P NMR (qNMR):

-

Sample Preparation: Accurately weigh approximately 50-100 mg of the isooctyl phosphate ester product into an NMR tube.

-

Solvent & Standard: Add 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with NaOH for salt forms). For quantitative analysis, add a known amount of an internal standard with a distinct ³¹P chemical shift (e.g., triphenyl phosphate).

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer. Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any phosphorus species to ensure full signal relaxation for accurate integration. Broadband proton decoupling is typically used to simplify the spectrum into singlets.[9]

-

Data Analysis: Integrate the signals corresponding to the different phosphate species. The molar ratio can be calculated by comparing the integral of each species to the integral of the known internal standard.

| Compound Type | Typical ³¹P Chemical Shift (ppm vs 85% H₃PO₄) |

| Free Phosphoric Acid (H₃PO₄) | ~0 ppm |

| Mono-isooctyl Phosphate | +1 to +5 ppm |

| Di-isooctyl Phosphate | -1 to +2 ppm |

| Tri-isooctyl Phosphate | -2 to 0 ppm |

Note: Exact chemical shifts can vary with solvent, pH, and concentration.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for monitoring the progress of the synthesis reaction.

Protocol for FTIR Analysis:

-

Sample Preparation: As isooctyl phosphate esters are typically viscous liquids, a small drop can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background: Obtain a background spectrum of the clean, empty spectrometer.

-

Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the spectrum.

-

Analysis: Identify the characteristic absorption bands. The disappearance of the broad O-H stretch from the starting alcohol (~3300 cm⁻¹) and the appearance of P=O and P-O-C bands indicate successful phosphorylation.

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2960, 2870, 1460, 1380 | C-H (stretch, bend) | Confirms the presence of the isooctyl alkyl chains. |

| ~1250 - 1200 | P=O (stretch) | Strong, characteristic band for phosphate esters.[10] |

| ~1030 - 990 | P-O-C (stretch) | Strong, broad band indicating the ester linkage.[10][11] |

| ~2300 (broad) | P-O-H (stretch) | Indicates the presence of acidic mono- or diesters. |

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for separating complex mixtures and identifying individual components, especially when coupled with mass spectrometry (MS) for detection.

a) Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing the non-volatile acidic phosphate esters without requiring derivatization.[12]

b) Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the more volatile triester (triisooctyl phosphate). Analysis of the acidic mono- and diesters requires a derivatization step, such as silylation, to convert them into more volatile TMS-esters before injection.[13]

Acid Value Titration

This classic wet chemistry technique provides quantitative data on the acidity of the product mixture, allowing for the calculation of the relative amounts of monoester, diester, and free phosphoric acid.[4] It is an invaluable and cost-effective method for quality control.

Protocol for Titration:

-

Sample Preparation: Accurately weigh a known amount of the phosphate ester product into a flask and dissolve it in a suitable solvent (e.g., a mixture of isopropanol and water).

-

Titration: Titrate the sample with a standardized solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Endpoint Detection: Use a pH meter to monitor the titration. The titration curve will show two distinct inflection points. The first endpoint corresponds to the neutralization of the first acidic proton of the monoester and the free phosphoric acid. The second endpoint corresponds to the neutralization of the diester and the second proton of the monoester.

-

Calculation: The amounts of each component can be calculated from the volumes of titrant used to reach the two endpoints.[4]

Conclusion

The synthesis and characterization of isooctyl phosphate esters require a systematic and well-understood approach. The choice of phosphorylating agent—P₂O₅ for mixed esters, POCl₃ for triesters, and PPA for monoesters—directly governs the product outcome. Careful control over reaction stoichiometry and temperature is paramount for achieving the desired composition and minimizing byproducts. A robust analytical workflow, spearheaded by ³¹P NMR for compositional analysis and supplemented by FTIR, chromatography, and titration, is critical for ensuring the quality, purity, and structural integrity of the final product. The methodologies and insights provided in this guide serve as a reliable foundation for researchers and professionals engaged in the synthesis and application of these industrially significant compounds.

References

- O'Lenick Jr., A. J., & Parkinson, J. K. (1995). Phosphate Esters: Chemistry and Properties. P2 InfoHouse.

-

PubChem. (n.d.). Diisooctyl phosphate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Kaper, H. G. (2013). Phosphate Esters, Thiophosphate Esters and Metal Thiophosphates as Lubricant Additives. Lubricants, 2(1), 1-18. Available at: [Link]

- CN107337689B. (2020). Synthesis method of alkyl phosphate monoester. Google Patents.

-

JETIR. (2025). SYNTHESIS AND CHARACTERISATION OF ORGANOPHOSPHATE ESTERS. Journal of Emerging Technologies and Innovative Research, 12(9). Available at: [Link]

- CN103224516A. (2013). Synthesis method of trioctyl phosphate. Google Patents.

-

ChemBK. (2024). Di(isooctyl) phosphate. ChemBK. Available at: [Link]

-

Lankem Surfactants. (2020). Phosphate Esters for Industrial & Institutional Cleaning. Lankem Surfactants. Available at: [Link]

-

Hosu, O., et al. (2015). Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples. Analytical Methods, 7, 7534-7540. Available at: [Link]

-

D'Ambrosio, N., et al. (2023). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. Methods in Enzymology, 683, 1-18. Available at: [Link]

-

Machinery Lubrication. (n.d.). Phosphate Ester Fluids - Benefits and Limitations. Noria Corporation. Retrieved from: [Link]

-

Stuart, B. H. (2015). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. Available at: [Link]

-

MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 234. Available at: [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Retrieved from: [Link]

-

Turner, B. L., et al. (2003). Phosphorus-31 nuclear magnetic resonance spectral assignments of phosphorus compounds in soil NaOH–EDTA extracts. Soil Science Society of America Journal, 67(2), 497-510. Available at: [Link]

-

Castillo, S., et al. (1982). Selective Observation of Phosphate Ester Protons by 'H { 31P} Spin-Echo Difference Spectroscopy. Journal of Magnetic Resonance, 49(2), 337-341. Available at: [Link]

- US3146255A. (1964). Preparation of monoalkyl phosphates. Google Patents.

-

Hernandez-Maldonado, D. S., et al. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 15(14), 5432. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phosphate Ester Fluids - Benefits and Limitations [machinerylubrication.com]

- 3. chembk.com [chembk.com]

- 4. p2infohouse.org [p2infohouse.org]

- 5. lankem.com [lankem.com]

- 6. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Phosphoric Acid, Isooctyl Ester: Molecular Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Deciphering the Molecular Identity: Structure and Formula

"Phosphoric acid, isooctyl ester" is a term that typically describes a mixture of mono-, di-, and sometimes tri-esters of phosphoric acid with isooctyl alcohol. The "isooctyl" group itself is a branched eight-carbon alkyl chain, with one of the most common isomers being 6-methylheptyl.[1] The composition of the final product—the ratio of mono- to di-esters—is highly dependent on the synthesis method and the choice of phosphorylating agent.[2]

Molecular Formula:

-

Mono-isooctyl phosphoric acid: C8H19O4P[3]

-

Di-isooctyl phosphoric acid: C16H35O4P

-

Tri-isooctyl phosphate: C24H51O4P[4]

The structural diversity of the isooctyl group and the varying degrees of esterification are critical considerations in the application of these compounds, as they directly influence the physicochemical properties such as solubility, viscosity, and surfactancy.

Below is a DOT language representation of the molecular structures for mono- and di-isooctyl phosphoric acid, featuring the 6-methylheptyl isomer.

Caption: Molecular structures of mono- and di-isooctyl phosphoric acid.

Physicochemical Properties: A Tabulated Overview

The physical and chemical characteristics of isooctyl phosphoric acid esters are pivotal to their functionality in various applications. These properties can vary significantly based on the degree of esterification and the specific isomer of the isooctyl group.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Molecular Weight | Mono-ester: 210.21 g/mol ; Di-ester: 322.43 g/mol ; Tri-ester: 434.64 g/mol | [3][4] |

| Boiling Point | Varies with ester type (e.g., 215–290 °C for phosphate esters) | [5] |

| Flash Point | 150–220 °C | [5] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [5] |

| Odor | Mild, characteristic odor | [5] |

Synthesis Methodologies: A Step-by-Step Approach

The industrial synthesis of isooctyl phosphoric acid esters primarily involves the reaction of an isooctyl alcohol with a suitable phosphorylating agent. The choice of agent is a critical determinant of the final product composition.

-

Phosphorus Pentoxide (P₂O₅): Reaction with P₂O₅ typically yields a mixture with a higher proportion of the di-ester, making the product more oil-soluble.[2]

-

Polyphosphoric Acid (PPA): The use of PPA tends to favor the formation of the mono-ester, resulting in a product with higher free acid levels.[2][6]

A generalized laboratory-scale protocol for the synthesis is outlined below. The causality behind key steps is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis of a Mixed Mono- and Di-isooctyl Phosphoric Acid

-

Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled. The use of a jacketed reactor allows for precise temperature control, which is crucial for managing the exothermic reaction.

-

Initial Charge: The reactor is charged with a predetermined amount of isooctyl alcohol.

-

Inert Atmosphere: The system is purged with dry nitrogen to create an inert atmosphere. This is essential to prevent side reactions with atmospheric moisture, which can lead to the formation of unwanted byproducts.

-

Phosphorylating Agent Addition: The chosen phosphorylating agent (e.g., phosphorus pentoxide or polyphosphoric acid) is slowly added to the stirred alcohol via the dropping funnel. The slow addition rate is critical for controlling the reaction temperature, which can significantly impact the product distribution and purity.

-

Reaction Temperature Control: The reaction temperature is maintained within a specific range (e.g., 60-80°C) by circulating a coolant through the reactor jacket. Maintaining a consistent temperature ensures a controlled reaction rate and minimizes the formation of impurities.

-

Reaction Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them for the disappearance of the starting alcohol and the formation of the phosphate esters, often using techniques like titration or ³¹P NMR spectroscopy.

-

Hydrolysis (Optional): After the initial reaction, a controlled amount of water may be added to hydrolyze any remaining pyrophosphates to orthophosphates.

-

Product Isolation: The final product, a mixture of mono- and di-isooctyl phosphoric acid, is obtained after cooling the reaction mixture. Further purification steps, such as washing or distillation, may be employed depending on the desired purity.

The following DOT script visualizes the generalized workflow for the synthesis of isooctyl phosphoric acid esters.

Caption: Generalized workflow for the synthesis of isooctyl phosphoric acid esters.

Industrial Applications: A Multifaceted Role

The unique combination of a polar phosphate head and a nonpolar isooctyl tail imparts valuable properties to these esters, leading to their use in a wide range of industrial applications.

-

Surfactants and Emulsifiers: Their amphiphilic nature makes them effective surfactants and emulsifiers, crucial in the formulation of cleaners, detergents, and agricultural products.[2] They function by reducing the interfacial tension between immiscible liquids, allowing for the formation of stable emulsions.

-

Corrosion Inhibitors: Isooctyl phosphoric acid esters can form a protective film on metal surfaces, thereby inhibiting corrosion. This property is leveraged in metalworking fluids, lubricants, and protective coatings.[7] The phosphate head group strongly adsorbs onto the metal surface, while the hydrophobic tails form a barrier against corrosive agents.

-

Lubricant Additives: They are utilized as anti-wear and anti-foam additives in lubricants and hydraulic fluids.[5] Their polarity allows them to form a durable film on metal surfaces, reducing friction and wear under high pressure.

-

Plasticizers: In the polymer industry, they can be used as plasticizers for PVC and other resins, enhancing flexibility and durability.[8]

-

Flame Retardants: Certain phosphate esters are employed as flame retardants in textiles, electronics, and polymers.[5][6]

Safety, Handling, and Toxicology

Isooctyl phosphoric acid esters are classified as hazardous materials and require careful handling.

Hazard Identification:

-

Skin and Eye Irritation: They can cause skin irritation and serious eye damage.[5]

-

Harmful if Swallowed: Ingestion can be harmful.[5]

-

Aquatic Toxicity: These compounds can be toxic to aquatic life with long-lasting effects.[5]

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and appropriate clothing.[5]

-

Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and open flames. Keep containers tightly closed.[5]

-

Spill Management: In case of a spill, isolate the area and use an absorbent material for containment.[9]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[4]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[4]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[4]

Conclusion

Phosphoric acid, isooctyl ester represents a versatile class of compounds with a broad spectrum of industrial applications. A thorough understanding of their molecular structure, the nuances of their synthesis, and their physicochemical properties is paramount for their effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with these important organophosphate esters.

References

- Greenbook. (2015, April 13). Safety Data Sheet.

- CAMEO Chemicals. ISOOCTYL ESTER.

- Hanson Chemicals. Phosphate Esters.

- Guidechem. 9-Octadecensäure (Z)-, epoxidiert, Isooctylester 90459-84-0 wiki.

- Guidechem. Propionic acid, 3,3′,3′′-nitrilotri-, tributyl ester 15888-62-7 wiki.

- CAMEO Chemicals. ISOOCTYL ACID PHOSPHATE, [CORROSIVE LIQUID].

- ChemicalBook. (2026, January 3). triisooctyl phosphate - Safety Data Sheet.

- Guidechem. Ácido fosfórico, isooctil éster, sal de sodio. 68186-56-1 wiki.

- Guidechem. dinosaurio 32534-96-6 wiki.

- Guidechem. 6- (3-di-terc-butil-3,5-hidroxifenil) propionato de 4-metilheptilo.

- European Patent Office. (1981, March 25).

- European Patent Office. (2023, November 1).

- Pharos. Phosphoric acid, monoisooctyl ester, disodium salt.

- SpecialChem. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers.

- U.S. Environmental Protection Agency. Phosphoric acid, monoisooctyl ester - Substance Details.

- PubMed. (2006, March 1). Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry.

- Google Patents. (2002, June 18). Process for the preparation of phosphoric monoester (U.S.

- Alliance Chemical. (2026, February 27). Phosphoric Acid: Industrial Uses, Rust Removal & Food Applications.

- ResearchGate. Selective Synthesis of Phosphate Monoesters by Dehydrative Condensation of Phosphoric Acid and Alcohols Promoted by Nucleophilic Bases.

- Bentham Science. Study on the Purification Process of Phosphoric Acid Using Organic Solvents.

- Google Patents. (1996, September 10). Monoalkyl phosphonic acid ester production process (U.S.

- PubChem. Isooctyl monophosphate.

- ResearchGate. (2020, October 5). Influence of different phosphoric acids before application of universal adhesive on the dental enamel.

- Elchemy. (2025, June 14). Exploring the Uses of Phosphorus Acid in Specialty Chemicals Manufacturing.

- ICL Group. Phosphoric Acid for Chemical Manufacturing.

Sources

- 1. Isooctyl monophosphate | C8H19O4P | CID 106625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shreechem.in [shreechem.in]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. hansonchemicals.com [hansonchemicals.com]

- 6. icl-group.com [icl-group.com]

- 7. alliancechemical.com [alliancechemical.com]

- 8. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]

- 9. ISOOCTYL ACID PHOSPHATE, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Foreword on Diisooctyl Phosphate: Charting a Course in Unexplored Territory

An In-Depth Technical Guide to the In-Vitro Toxicity Profile of Diisooctyl Phosphate

As a Senior Application Scientist, it is imperative to begin this guide with a statement on the current landscape of toxicological data for diisooctyl phosphate (DIOP). A thorough review of existing scientific literature reveals a significant scarcity of in-vitro toxicological studies specifically for this compound. Much of the available data is for a similarly named but structurally different compound, diisooctyl phthalate. This guide, therefore, is structured as a robust, forward-looking framework. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive strategy for the systematic in-vitro toxicological evaluation of diisooctyl phosphate. We will proceed by outlining a series of self-validating protocols and mechanistic investigations, grounded in established toxicological principles and methodologies applied to analogous organophosphate compounds.

Part 1: Foundational Toxicity Assessment - Cytotoxicity Profile

The initial and most fundamental assessment in any toxicology program is the determination of a compound's potential to cause direct cell death, or cytotoxicity. This establishes the concentration range for subsequent, more complex mechanistic assays and provides a baseline for the compound's potency. We recommend a dual-assay approach to ensure the robustness of the findings, targeting different cellular processes that signify cell death.

Assessing Metabolic Competence via Tetrazolium Reduction (MTT Assay)

The MTT assay is a cornerstone of cytotoxicity testing, providing an indirect measure of cell viability through the metabolic activity of mitochondrial dehydrogenases. Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells. While widely used, it's crucial to understand that this assay measures metabolic activity, not cell number directly, and can be influenced by compounds that affect cellular respiration.[1]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow for attachment overnight.

-

Compound Preparation: Prepare a 2x stock concentration series of diisooctyl phosphate in the appropriate cell culture medium. A broad range (e.g., 0.1 µM to 1000 µM) is recommended for the initial screen. Include a vehicle control (the solvent used to dissolve DIOP, e.g., DMSO) and an untreated control.

-

Dosing: Remove the existing medium from the cells and add 100 µL of the DIOP dilutions and controls to the respective wells.

-

Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Evaluating Membrane Integrity via Lactate Dehydrogenase (LDH) Release

To complement the MTT assay, the LDH release assay measures cytotoxicity by quantifying the leakage of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[2] This provides a more direct measure of cell death resulting from compromised membrane integrity.

Experimental Protocol: LDH Cytotoxicity Assay

-

Cell Culture and Dosing: Follow steps 1-4 as described in the MTT protocol.

-

Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's protocol.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

Visualizing the Cytotoxicity Testing Workflow

Caption: A dual-endpoint workflow for robust in-vitro cytotoxicity assessment of DIOP.

Part 2: Genotoxicity Assessment - Screening for DNA Damage

A critical aspect of any toxicological profile is the potential for a compound to damage genetic material. A standard two-test in-vitro battery is recommended by regulatory bodies to assess this risk, covering both gene mutations and chromosomal damage.[3]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for mutagenicity. It uses several strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine. The assay determines if DIOP can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.[4]

In-Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage in mammalian cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. Their presence indicates that a compound may be a clastogen (causing chromosome breaks) or an aneugen (interfering with chromosome segregation).

Experimental Protocol: In-Vitro Micronucleus Test

-

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes or L5178Y cells).

-

Treatment: Expose the cells to at least three concentrations of DIOP, derived from the cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity), with and without S9 metabolic activation.

-

Cytokinesis Block: Add Cytochalasin B to the culture to block cell division at the two-nucleus (binucleated) stage. This allows for specific analysis of cells that have completed one round of mitosis in the presence of the test compound.

-

Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., acridine orange or Giemsa).

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

-

Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Part 3: Mechanistic Toxicology - Uncovering the 'How'

Beyond determining if DIOP is toxic, it is crucial to understand the underlying cellular mechanisms. Based on the known effects of other organophosphates, key areas to investigate include oxidative stress, neurotoxicity, and endocrine disruption.

Oxidative Stress Pathway

Many toxicants exert their effects by inducing an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[5] Recent studies on diisooctyl phthalate have shown that it induces cytotoxicity through the elevation of ROS.[6][7] This is a highly probable mechanism for diisooctyl phosphate as well.

Investigative Assays for Oxidative Stress:

-

ROS Production: Use fluorescent probes like DCFH-DA to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy.

-

Glutathione (GSH) Depletion: Measure levels of GSH, a key intracellular antioxidant, to assess the capacity of the cell's defense system.

Neurotoxicity Potential

Organophosphates as a class are well-known for their neurotoxic effects.[8][9] In-vitro models can provide valuable early indicators of potential neurotoxicity.

Investigative Assays for Neurotoxicity:

-

Neurite Outgrowth: In a differentiating neuronal cell line like PC-12 or SH-SY5Y, quantify the length and branching of neurites after DIOP exposure.[10] Inhibition of neurite outgrowth is a sensitive marker of developmental neurotoxicity.

-

Synaptic Function: Utilize micro-electrode array (MEA) systems to assess changes in the spontaneous electrical activity of cultured primary neurons or iPSC-derived neurons.[11]

Endocrine Disruption Potential

Phthalates are recognized as endocrine-disrupting chemicals (EDCs), and it is prudent to investigate this potential for DIOP.[12][13] EDCs interfere with the body's hormonal systems.[14]

Investigative Assays for Endocrine Disruption:

-

Receptor Binding/Transactivation: Use in-vitro assays to determine if DIOP can bind to and activate or inhibit key hormone receptors, such as the estrogen and androgen receptors.[15] OECD-validated reporter gene assays (e.g., TG 455) are the gold standard.[14][16]

-

Steroidogenesis: Employ cell models like the H295R cell line to assess DIOP's effect on the production of key steroid hormones like estradiol and testosterone.[16]

Visualizing the Mechanistic Investigation Pathway

Caption: Proposed mechanistic pathways for DIOP-induced in-vitro toxicity.

Summary of Proposed In-Vitro Testing Strategy

The following table summarizes the recommended tiered approach for a comprehensive in-vitro toxicity assessment of diisooctyl phosphate.

| Toxicity Endpoint | Recommended Assay | Cell Model(s) | Primary Measurement | Regulatory Guideline (if applicable) |

| Cytotoxicity | MTT / WST-1 | HepG2, SH-SY5Y, HUVEC | IC50 (Metabolic Inhibition) | OECD 129 |

| LDH Release | HepG2, SH-SY5Y, HUVEC | % Cytotoxicity (Membrane Damage) | N/A | |

| Genotoxicity | Bacterial Reverse Mutation | S. typhimurium (TA98, TA100, etc.) | Revertant Colony Count | OECD 471 |

| In-Vitro Micronucleus | Human Lymphocytes, L5178Y | Micronuclei Frequency | OECD 487 | |

| Mechanistic | Oxidative Stress | Cell line of interest | Intracellular ROS levels | N/A |

| Neurotoxicity | Differentiating SH-SY5Y, Primary Neurons | Neurite length, Spontaneous Firing Rate | N/A | |

| Endocrine Disruption | Stably Transfected Cell Lines (e.g., HeLa-9903) | Receptor Agonism/Antagonism | OECD 455 | |

| H295R Cells | Steroid Hormone Production | OECD 456 |

References

- Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress. Ecotoxicology and Environmental Safety, 2025.

- Diisooctyl Phthalate - Human Health Hazard Assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).

- TDCPP-induced cytotoxicity in HepG2 cells.

- Exploring Tri-Ortho-Cresyl Phosphate Neurotoxicity and Underlying Mechanisms. MDPI.

- Organophosphate ester flame retardants and plasticizers affect the phenotype and function of HepG2 liver cells. PMC.

- Diisooctyl phthalate (DIOP) exposure leads to cell apoptosis to HUVEC cells and toxicity to Caenorhabditis elegans through increasing the oxidative stress.

- Developmental neurotoxicity of different classes of biocides in PC-12 cells in vitro.

- Cytotoxic effect of commonly used food dyes on human hepatoma cell line, HepG2.